1-(4-Nitrobenzoyl)azepan-2-one

Description

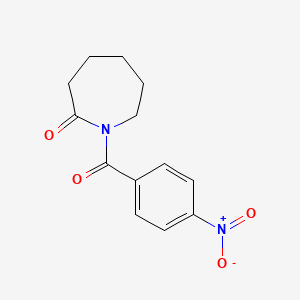

1-(4-Nitrobenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a 4-nitrobenzoyl group at the nitrogen atom. The 4-nitrobenzoyl moiety is an electron-withdrawing group (EWG), which is known to enhance antimicrobial activity in related compounds by increasing electrophilicity and improving interactions with biological targets .

Properties

CAS No. |

14468-76-9 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

1-(4-nitrobenzoyl)azepan-2-one |

InChI |

InChI=1S/C13H14N2O4/c16-12-4-2-1-3-9-14(12)13(17)10-5-7-11(8-6-10)15(18)19/h5-8H,1-4,9H2 |

InChI Key |

FQKPBKBZRUQTEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Azepan-2-one Derivatives

describes azepan-2-ones with sulfonyl-based substituents (e.g., tosyl, 4-methoxyphenylsulfonyl). Key comparisons include:

- Synthesis Yields : GP16 reactions for sulfonyl-substituted azepan-2-ones achieve yields of 58–93%, suggesting efficient synthetic routes for such derivatives .

- Physical Properties : Melting points for sulfonyl derivatives range from 100°C (1-Tosylazocan-2-one) to 154°C (1-((4-Nitrophenyl)sulfonyl)azepan-2-one), indicating that nitro groups may enhance crystallinity .

- Biological Implications : The nitro group in 1-((4-Nitrophenyl)sulfonyl)azepan-2-one could mimic the antimicrobial activity observed in benzimidazole derivatives (e.g., compound 9 in ), where the nitrobenzoyl group enhances antibacterial potency .

Nitrobenzoyl-Containing Heterocycles

- Benzimidazole Derivatives : Compound 9 (4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid) exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro group increasing electrophilicity and target binding . In contrast, 1-(4-Nitrobenzoyl)azepan-2-one’s lactam core may prioritize different pharmacological pathways.

- Imidazopyridazines : highlights 8-nitro-2-(4-nitrobenzoyl)benzoimidazopyridazines, where dual nitro groups may enhance stability but reduce solubility compared to azepan-2-one derivatives .

Sugar-Modified Nitrobenzoyl Derivatives

Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside () demonstrates how nitrobenzoyl groups on sugars improve physicochemical properties, such as solubility and bioavailability.

Ligand Binding and Multivalency

This contrasts with antimicrobial studies, highlighting the importance of structural context in bioactivity .

Data Tables

Table 1: Comparative Analysis of Nitrobenzoyl-Containing Compounds

Table 2: Impact of Electron-Withdrawing Groups (EWGs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.